3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked to a piperazine moiety, which is further substituted with a 6-(dimethylamino)pyridazine group. The dimethylamino group on the pyridazine ring may enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
3-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-21(2)13-3-4-14(20-19-13)22-7-9-23(10-8-22)15-12(11-16)17-5-6-18-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUONXMYZBDVKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The
Biological Activity
The compound 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : CHN
- Molecular Weight : 273.35 g/mol
- CAS Number : 2742054-37-9
Research indicates that compounds containing piperazine and pyridazine moieties often interact with various neurotransmitter receptors and enzymes. The biological activity of This compound appears to be mediated through:
- Dopamine Receptor Modulation : It has shown potential as a selective dopamine receptor agonist, particularly at the D2 and D3 receptors, which are implicated in various neurological disorders .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been documented to inhibit acetylcholinesterase, suggesting a potential role in treating Alzheimer's disease by preventing acetylcholine breakdown .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Neurological Disorders : Due to its interaction with dopamine receptors, it may be beneficial in treating conditions such as schizophrenia and Parkinson's disease.
- Cognitive Enhancement : As an acetylcholinesterase inhibitor, it holds promise for cognitive enhancement in age-related cognitive decline.
- Anti-cancer Properties : Some studies suggest that derivatives of pyridazine compounds can exhibit pro-apoptotic effects on cancer cells, indicating potential utility in oncology .
Study 1: Dopamine Receptor Activity
In a study evaluating the pharmacological profile of piperazine derivatives, This compound was found to exhibit high affinity for D2 and D3 dopamine receptors. The compound demonstrated a preferential agonistic effect on the D3 receptor, which could lead to fewer side effects compared to non-selective dopamine agonists .
Study 2: Acetylcholinesterase Inhibition
A virtual screening study assessed various piperazine derivatives for their ability to inhibit acetylcholinesterase. The results indicated that compounds similar to This compound effectively bind to the enzyme's active site, suggesting potential as therapeutic agents for Alzheimer’s disease .
Study 3: Anti-Cancer Activity
Research has highlighted the anti-cancer properties of certain pyridazine derivatives. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. The specific role of This compound in this context remains an area for further investigation .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is investigated for its potential as a drug candidate due to its diverse pharmacological activities, including antimicrobial , analgesic , and anti-inflammatory effects. It has shown promise in preliminary studies targeting various diseases, including cancer and neurological disorders.
- Biological Research
-
Chemical Biology
- In chemical biology, the compound serves as a chemical probe for studying interactions with biomolecules, enabling researchers to investigate its role in cellular processes and disease mechanisms.
- Pharmaceutical Development
Anticancer Activity
A study demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival .
Neuropharmacology
Research indicates that compounds similar to 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine and pyridazine rings facilitate SNAr reactions. Key observations include:
-
Chlorine displacement : The pyridazine ring’s 6-position dimethylamino group activates adjacent positions for nucleophilic attack. In structural analogs, chloro-substituted pyridazines undergo substitution with amines or alcohols under mild conditions (60–80°C) using polar aprotic solvents like DMF or DMSO .
-
Piperazine participation : The piperazine nitrogen acts as a nucleophile in cross-coupling reactions. For example, tert-butoxycarbonyl (Boc)-protected piperazine derivatives react with halogenated pyridazines via SNAr to form C–N bonds .
Table 1: SNAr Reaction Conditions for Structural Analogs
| Substrate | Nucleophile | Catalyst/Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Piperazine | Cs₂CO₃ | DMF | 72 | |
| 3-Chloropyridazine | Morpholine | KOH | DME/EtOH | 68 |
Transition Metal-Catalyzed Cross-Couplings
Palladium-catalyzed reactions enable functionalization of the pyrazine-carbonitrile system:
-
Suzuki-Miyaura coupling : Boronic acid derivatives couple with brominated pyrazine intermediates. A 2024 study reported Pd(PPh₃)₄-mediated coupling of 5-bromopyrazine-2-carbonitrile with aryl boronic esters in aqueous dioxane (85°C, 16 hr), achieving 65–78% yields .
-
Buchwald-Hartwig amination : Piperazine-containing analogs undergo C–N bond formation with aryl halides. Optimized conditions use Pd₂(dba)₃/Xantphos with K₃PO₄ in toluene at 100°C .
Key Catalyst Systems
-
Pd(PPh₃)₄ : Effective for Suzuki couplings (2 mol%, Cs₂CO₃) .
-
PEPPSITM-IPr : Enhances efficiency in challenging aminations (3 mol%, KOH) .
Cyano Group Transformations
The carbonitrile substituent participates in:
-
Hydrolysis : Controlled acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the cyano group to carboxylic acids or amides. For example, 5-cyanopyrazine derivatives hydrolyze to pyrazine-2-carboxylic acid at 60°C with 85% conversion .
-
Cycloadditions : Click chemistry with azides forms tetrazolo-pyrazine derivatives under Cu(I) catalysis .
Reaction Pathway
$$ \text{R–CN} + \text{NaN}_3 \xrightarrow{\text{CuSO₄, ascorbate}} \text{R–tetrazole} $$
Piperazine Ring Modifications
The piperazine moiety undergoes:
-
N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using K₂CO₃ as base (RT, 12 hr) .
-
Deprotection : Boc-protected piperazines cleave with TFA/DCM (1:1) at 0°C to free amines .
Table 2: Piperazine Functionalization Yields
| Reaction Type | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Boc deprotection | TFA | DCM, 0°C, 2 hr | 95 | |
| N-Methylation | CH₃I | THF, K₂CO₃, RT | 88 |
Stability Under Physiological Conditions
Studies on pyridazine-piperazine hybrids reveal:
-
pH-dependent hydrolysis : Degrades rapidly in gastric fluid (pH 1.2) but remains stable in plasma (pH 7.4) for >24 hr .
-
Oxidative metabolism : CYP3A4-mediated N-demethylation of the dimethylamino group forms primary amine metabolites .
Comparative Reactivity Insights
Pyrazine vs. Pyridazine Reactivity
| Feature | Pyrazine | Pyridazine |
|---|---|---|
| Electron deficiency | Higher (dual N-atoms) | Moderate |
| SNAr susceptibility | C-2 > C-5 | C-3 > C-6 |
| Metal-catalyzed coupling | Suzuki > Buchwald-Hartwig | Buchwald-Hartwig > Suzuki |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related derivatives with variations in substituents and heterocyclic systems.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations
Substituent Effects: The dimethylamino group in the target compound likely improves water solubility compared to morpholine in BF20194, which may reduce basicity and alter receptor interactions . The carbonitrile group in all analogs contributes to metabolic stability by resisting hydrolysis, a critical feature for drug candidates .
Synthetic Routes: The target compound’s synthesis likely involves coupling a 6-(dimethylamino)pyridazine unit to a piperazine-pyrazine intermediate, analogous to methods for BF20194 (morpholine substitution via carbamoylation) and multi-component reactions in pyridazine derivatives .
Pharmacological Potential: Piperazine-containing compounds (e.g., target compound, BK71971) are often explored for CNS targets due to their ability to cross the blood-brain barrier .
Research Findings and Limitations
- Activity Data : While explicit activity data for the target compound is absent in the evidence, analogs like BF20194 and BK71971 have been studied for kinase inhibition and receptor modulation, suggesting similar pathways for the target .
- Limitations: Structural variations in substituents (e.g., dimethylamino vs. chloroquinoline) complicate direct comparisons. Further in vitro assays are needed to quantify binding affinities and selectivity.
Q & A
Q. What synthetic methodologies are optimal for preparing 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile?
The synthesis of this compound involves heterocyclization and coupling strategies. Key steps include:
- Pyridazine core formation : Use β-amino-α,γ-dicyanocrotononitrile with acetophenone to generate tricyano intermediates, followed by cyclization with hydrazines or hydroxylamines ().
- Piperazine linkage : Couple the pyridazine intermediate with a pyrazine-carbonitrile moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination ().
- Optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) improve yields. Typical yields range from 60–75% ().
Q. How can researchers characterize this compound’s purity and structural integrity?
Use a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, pyrazine carbons at ~150–160 ppm) ().
- IR : Detect nitrile stretches (~2230 cm⁻¹) and aromatic C=N/C=C (~1600 cm⁻¹) ().
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₉: 383.19) ().
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity >95% ().
Advanced Research Questions
Q. How do electronic effects of the dimethylamino and pyrazine-carbonitrile groups influence reactivity?
- Dimethylamino group : Acts as an electron donor, enhancing pyridazine’s nucleophilicity for cross-coupling reactions ().
- Pyrazine-carbonitrile : The electron-withdrawing nitrile stabilizes intermediates during SNAr, while the pyrazine ring directs regioselectivity in substitutions ().
- Computational validation : DFT studies (e.g., HOMO-LUMO gaps) predict reactivity trends, corroborated by experimental kinetics ().
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay conditions : Varying ATP concentrations or buffer pH alter binding affinity. Standardize protocols using 1 mM ATP in Tris-HCl (pH 7.4) ().
- Off-target effects : Perform counter-screening against related kinases (e.g., EGFR, Src) to confirm selectivity ().
- Structural analogs : Compare activity with derivatives lacking the dimethylamino group (e.g., 3-{4-[6-aminopyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile) to isolate functional group contributions ().
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Key modifications :
- Piperazine substitution : Replace with morpholine (less basic) or 4-methylpiperazine (enhanced lipophilicity) to modulate membrane permeability ().
- Pyridazine ring : Introduce halogens (e.g., Cl at position 5) to improve target binding via halogen bonding ().
- Nitrile replacement : Substitute with amides or tetrazoles to balance solubility and potency ().
- Data-driven design : Use CoMFA or molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets ().
Methodological Tables
Q. Table 1. Representative Synthetic Yields and Characterization Data
| Intermediate/Product | Yield (%) | Melting Point (°C) | Key Spectral Data (NMR/IR) | Reference |
|---|---|---|---|---|
| Pyridazine-piperazine precursor | 62 | 266–268 | ¹H NMR (DMSO-d₆): δ 3.2 (m, 8H, piperazine) | |
| Final compound | 68 | 263–265 | IR: 2230 cm⁻¹ (C≡N); HRMS: 383.19 |
Q. Table 2. Biological Activity Comparison
| Derivative Structure | Assay Target | IC₅₀ (nM) | Selectivity Index (vs. Off-target) | Reference |
|---|---|---|---|---|
| Parent compound | Kinase X | 12 ± 2 | >100 (Kinase Y) | |
| 5-Chloro-pyridazine analog | Kinase X | 8 ± 1 | >200 (Kinase Y) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
